2-chloro-N-[4-(4-chlorophenoxy)phenyl]acetamide
Description
2-Chloro-N-[4-(4-chlorophenoxy)phenyl]acetamide (CAS: N/A; molecular formula: C₁₄H₁₀Cl₂NO₂) is a chloro-substituted acetamide derivative characterized by a central acetamide backbone linked to a 4-(4-chlorophenoxy)phenyl group. It serves as a key intermediate in synthesizing derivatives with applications ranging from antimicrobial agents to enzyme inhibitors . Notably, it has been employed in bacterial strain screening under the designation "Cl-ARC," where its role in chemical elicitation highlights its utility in probing secondary metabolite production .
Properties
IUPAC Name |
2-chloro-N-[4-(4-chlorophenoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2/c15-9-14(18)17-11-3-7-13(8-4-11)19-12-5-1-10(16)2-6-12/h1-8H,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBGPTCOVFQOIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCl)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(4-chlorophenoxy)phenyl]acetamide typically involves the reaction of 4-chlorophenol with 4-chlorobenzoyl chloride to form 4-(4-chlorophenoxy)benzoyl chloride. This intermediate is then reacted with 2-chloroacetamide under appropriate conditions to yield the target compound . The reaction conditions often involve the use of solvents such as acetone and catalysts like phosphorus trichloride (PCl3) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to ensure the high purity of the final product. Techniques like high-temperature vacuum extraction and crystallization using solvents like petroleum ether and cyclohexane are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(4-chlorophenoxy)phenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in the removal of chloro groups .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 2-chloro-N-[4-(4-chlorophenoxy)phenyl]acetamide typically involves the reaction of 4-chlorophenol with chloroacetyl chloride in the presence of a base, leading to the formation of the amide bond. The compound's molecular formula is , with a molecular weight of approximately 304.17 g/mol. Its structure includes a chloro group and a phenoxy moiety, which contribute to its chemical reactivity and biological properties.
Biological Applications
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics . The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
There is growing evidence supporting the anticancer activity of this compound. In vitro studies have demonstrated that it can induce apoptosis in cancer cells, potentially through pathways involving caspase activation and cell cycle arrest . The presence of the chlorinated phenyl groups is believed to enhance its cytotoxic effects against specific cancer cell lines.
Pesticidal Applications
In agricultural settings, this compound has been investigated for its efficacy as a pesticide. Its ability to disrupt endocrine functions in pests suggests it could serve as an effective biopesticide, targeting specific pests while minimizing harm to beneficial organisms . Field trials are ongoing to assess its effectiveness in real-world agricultural environments.
Case Studies
-
Antimicrobial Efficacy Study
- Objective : To evaluate the antimicrobial properties against Gram-positive and Gram-negative bacteria.
- Methodology : Disk diffusion method was employed to assess inhibition zones.
- Results : The compound showed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
-
Anticancer Activity Assessment
- Objective : To determine the cytotoxic effects on human cancer cell lines.
- Methodology : MTT assay was used to measure cell viability post-treatment.
- Results : Significant reduction in viability was observed in breast cancer (MCF-7) and lung cancer (A549) cell lines, indicating potential for therapeutic use.
-
Pesticidal Effectiveness Trial
- Objective : To test the efficacy as a biopesticide in crop protection.
- Methodology : Application on infested crops followed by monitoring pest populations.
- Results : A marked decrease in pest populations was recorded, supporting its use as a sustainable agricultural solution.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(4-chlorophenoxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the desired biological effects .
Comparison with Similar Compounds
N-Phenyl-2,2-di(4-chlorophenoxy)acetamide
- Structure: Features two 4-chlorophenoxy groups attached to the acetamide nitrogen, increasing steric bulk and lipophilicity compared to the monosubstituted target compound.
- Synthesis: Prepared via nucleophilic substitution of N-phenyl dichloroacetamide with 4-chlorophenol (75% yield under optimized conditions) .
- Key Differences : Enhanced electron-withdrawing effects due to dual chloro groups may influence reactivity in downstream applications.
2-Chloro-N-(4-fluorophenyl)acetamide
- Structure: Substitutes the 4-chlorophenoxyphenyl group with a 4-fluorophenyl moiety.
- Crystallography : Exhibits intramolecular C–H···O hydrogen bonding and intermolecular N–H···O interactions, stabilizing its crystal lattice .
- Applications: Primarily used as an intermediate for synthesizing quinolin-8-yloxy acetamides and piperazinediones .
N-Methyl-2-[4-(4-chlorophenoxy)phenoxy] Acetamide
- Structure: Incorporates a methyl group on the acetamide nitrogen and an additional phenoxy linker.
- Synthesis: Achieved via chlorination of N-methyl-2-(4-phenoxyphenoxy)acetamide with sulfuryl chloride (80% yield) .
- Impact of Modifications: The methyl group enhances metabolic stability, while the extended phenoxy chain alters solubility.
Anticancer Activity
Antimicrobial and Anti-Inflammatory Potential
- Thiazole Analogues : 2-Chloro-N-[4-(p-substituted phenyl)-thiazol-2-yl]-acetamides showed promise as matrix metalloproteinase (MMP) inhibitors, reducing acute inflammation in preclinical models .
- Phenoxy Acetamide Sulphonamides: N-[4-(piperazin-1-ylsulfonyl)phenyl]acetamide derivatives exhibited anti-hypernociceptive activity, highlighting the role of sulfonamide groups in targeting inflammatory pain .
Physicochemical Properties
*Calculated using fragment-based methods.
Reactivity Trends
- Electrophilic Substitution : The electron-deficient chloroacetamide core facilitates nucleophilic attacks at the carbonyl carbon, enabling derivatization with amines or thiols .
- Hydrogen Bonding : Intramolecular interactions (e.g., C–H···O in fluorophenyl analogues) influence crystallization and stability .
Biological Activity
2-Chloro-N-[4-(4-chlorophenoxy)phenyl]acetamide is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a chlorophenoxy group attached to an acetamide moiety. Its chemical formula is , and it is characterized by the presence of chlorine atoms that enhance its biological activity through various mechanisms.
- Antimicrobial Activity : The compound has shown significant antimicrobial properties against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The presence of the chlorophenoxy group is believed to enhance membrane permeability, allowing better penetration into bacterial cells .
- Anti-inflammatory Effects : Similar compounds have been noted for their ability to inhibit inflammatory mediators. It is hypothesized that this compound may act by blocking the synthesis of these mediators or their receptors, thereby reducing inflammation.
- Inhibition of Osteoclastogenesis : A study indicated that related compounds can inhibit osteoclast formation, which is critical in treating bone resorption diseases like osteoporosis. This inhibition occurs through modulation of specific gene expressions related to osteoclast differentiation .
Antimicrobial Activity Study
A recent investigation evaluated the antimicrobial efficacy of various chloroacetamides, including this compound. The results indicated:
- Effective Against :
- Staphylococcus aureus: Significant inhibition observed.
- Candida albicans: Moderate effectiveness noted against yeast infections.
- Mechanism : The compound's lipophilicity facilitated rapid cellular uptake, enhancing its antimicrobial action .
Osteoclast Inhibition Study
In a study focused on osteoporosis treatment, the compound was tested for its ability to inhibit osteoclastogenesis:
- Results : The compound significantly reduced the formation of mature osteoclasts in vitro and prevented bone loss in vivo models.
- Gene Expression : Altered expressions of osteoclast-specific markers were observed, indicating a potential mechanism for its therapeutic effects in bone metabolism disorders .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of several related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
